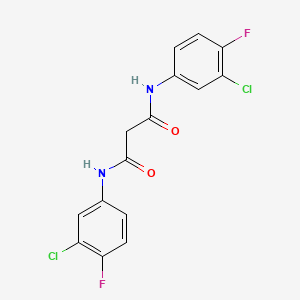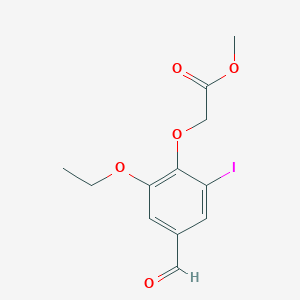![molecular formula C17H16FN3O5S B3684712 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE](/img/structure/B3684712.png)
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE
Overview
Description
The compound {4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-nitrophenyl)methanone is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl sulfonyl group and a nitrophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-nitrophenyl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via the reaction of the piperazine derivative with a fluorophenyl sulfonyl chloride under basic conditions.
Attachment of the Nitrophenyl Methanone Group: The final step involves the reaction of the intermediate with a nitrophenyl methanone derivative, typically under acidic or basic conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-nitrophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-nitrophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-nitrophenyl)methanone: can be compared with other piperazine derivatives, such as:
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone: Similar structure but with different substitution patterns.
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-(trifluoromethyl)phenyl)methanone: Contains a trifluoromethyl group instead of a nitro group.
3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one: A chromenone derivative with a piperazine moiety.
The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c18-14-4-6-16(7-5-14)27(25,26)20-10-8-19(9-11-20)17(22)13-2-1-3-15(12-13)21(23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHXKSCSMULRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3684653.png)

![5-({3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3684664.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3684667.png)
![(5E)-5-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3684684.png)
![3,5-bis[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B3684686.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B3684692.png)

![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3684716.png)
![N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3684725.png)
![(5E)-3-Phenyl-5-{[1-phenyl-3-(pyridin-3-YL)-1H-pyrazol-4-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B3684729.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3684736.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3684741.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3684748.png)
